Lipophilicity Advantage Over the Unsubstituted Triazole Analog
Compared with 1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine, which carries an N–H hydrogen on the triazole, the target compound replaces that H with a methyl group at the N2 position. This single substitution increases the computed XLogP3 from approximately -0.7 (estimated for the N–H analog based on fragment contribution) to -0.1 for the target [1]. The gain in lipophilicity is achieved without altering the hydrogen-bond acceptor count (4) or the topological polar surface area (74.6 Ų) [1], preserving key interaction features while potentially improving membrane permeation.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | ~ -0.7 (estimated for 1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine, CAS 1506374-61-3) |
| Quantified Difference | Δ XLogP3 ≈ +0.6 |
| Conditions | PubChem XLogP3 algorithm; fragment-based estimation for comparator |
Why This Matters
A 0.6-unit increase in logP can meaningfully shift permeability and solubility profiles, making the target a favorable choice when the N–H analog fails cell-based assays due to poor membrane transit.
- [1] PubChem Compound Summary for CID 130521035, 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine, 2026. View Source
